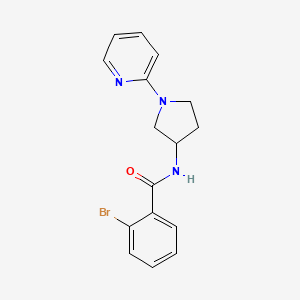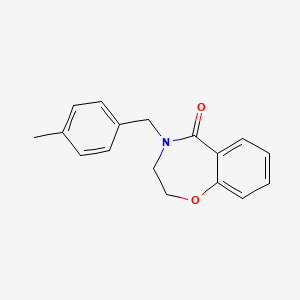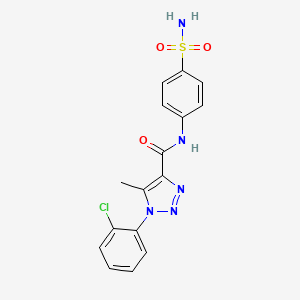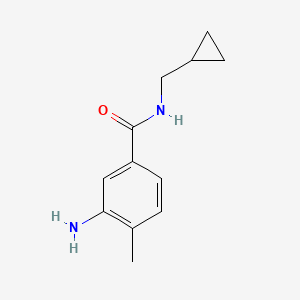
3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide" has not been directly studied in the provided papers. However, related compounds such as 3-aminobenzamide have been investigated for various properties and effects. For instance, 3-aminobenzamide is known as an inhibitor of nuclear poly ADP-ribosyl synthetase and has been studied for its ability to alter toxic and transforming effects of certain chemicals in cells . It has also been reported to protect cells from UV-B-induced apoptosis by acting on the cytoskeleton and substrate adhesion . Additionally, 3-aminobenzamide can increase sister-chromatid exchanges in cells exposed to methyl methanesulfonate .
Synthesis Analysis
The synthesis of related benzamide compounds involves multistep reactions. For example, the synthesis of fluorescent aminonaphthalic anhydrides from N-fluorobenzamides includes a formal [4+2] cycloaddition reaction, which proceeds through a multistep process involving nitrogen-centered radical generation and benzylic radical addition . Another synthesis process for a benzamide derivative involves condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . These methods indicate the complexity and the necessity of careful planning in the synthesis of benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by X-ray crystallography and compared with theoretical calculations such as density functional theory (DFT). For instance, the crystal structure of a methoxybenzamide compound was determined, and the bond lengths and angles were compared with DFT calculations . This kind of analysis is crucial for understanding the molecular geometry and potential reactivity of the compound.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. The formal [4+2] cycloaddition reaction mentioned earlier is an example of how these compounds can react to form complex structures with potential fluorescent properties . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring and the nature of the interacting chemicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their fluorescent features, are of interest in research. The fluorescent properties of naphthalic anhydrides and naphthalimides derived from benzamide compounds have been studied, indicating their potential use in applications requiring fluorescence . Additionally, the interaction of benzamide derivatives with DNA-damaging agents and their effects on cell viability and transformation have been investigated, demonstrating their biological activity .
Applications De Recherche Scientifique
Overview of Chemical and Its Uses
3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide is a chemical compound with a specific molecular structure. While the direct research on this exact compound is limited, its structural relatives and derivatives have been the subject of various studies, emphasizing their potential in diverse scientific applications. The research applications of structurally related compounds can offer insights into the potential uses and characteristics of 3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide.
Pharmacokinetics and Safety of Related Compounds
A study by Qiu, Jun, and McCall (1998) reviewed the pharmacokinetics, formulation, and safety aspects of N,N-diethyl-3-methylbenzamide (DEET), an insect repellent structurally related to 3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide. The study highlighted DEET's effectiveness against various insects and its extensive human safety record. However, it also discussed the potential for side effects and emphasized the importance of proper formulation to reduce skin penetration and prolong protection duration (Qiu, Jun, & McCall, 1998).
Emerging Synthetic Opioids and Chemical Structure Analysis
Sharma et al. (2018) conducted a detailed review on non-fentanil novel synthetic opioids, focusing on their chemistry and pharmacology. The study provides insights into the structure-activity relationships of compounds similar to 3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide, which can be crucial for understanding its potential pharmacological applications (Sharma et al., 2018).
Environmental Impact and Behavior of Structurally Similar Compounds
Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments. The study's focus on the environmental persistence and biodegradation of chemically related compounds can shed light on the environmental aspects of 3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide and its derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Insect Repellent Efficacy and Safety
Goodyer et al. (2010) reviewed the evidence base for arthropod bite avoidance, discussing the efficacy and safety of various repellents including N,N-diethyl-3-methylbenzamide (DEET). This study can provide a framework for understanding the repellent properties and safety profile of structurally similar compounds like 3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide (Goodyer et al., 2010).
Propriétés
IUPAC Name |
3-amino-N-(cyclopropylmethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-2-5-10(6-11(8)13)12(15)14-7-9-3-4-9/h2,5-6,9H,3-4,7,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLSMABMMPHUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(cyclopropylmethyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)
![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)
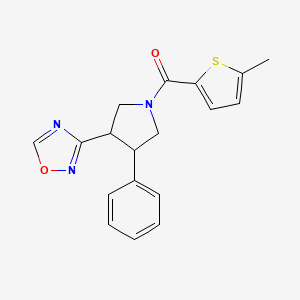
![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)
![N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503171.png)
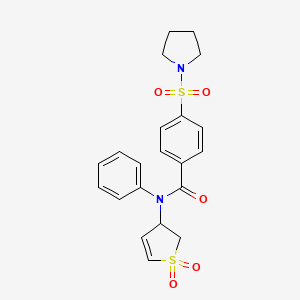
![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)

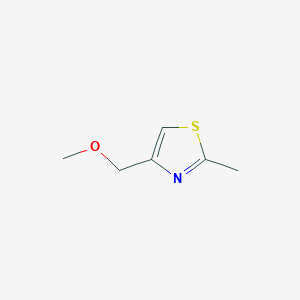
![N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2503182.png)

